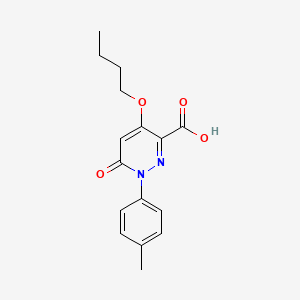

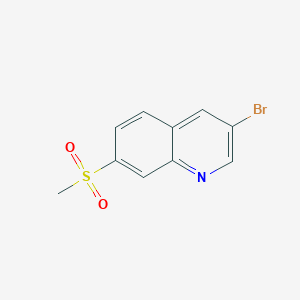

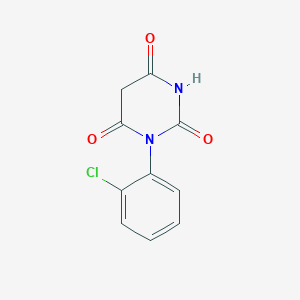

3-Bromo-7-(methylsulfonyl)quinoline

Overview

Description

3-Bromo-7-(methylsulfonyl)quinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals. Although the provided papers do not directly discuss 3-Bromo-7-(methylsulfonyl)quinoline, they do provide insights into the chemistry of related quinoline compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Friedlander synthesis, which involves the condensation of α-amino carbonyl compounds with α-methylene containing carbonyls to form quinolines . This method is versatile and can be performed under solvent-free conditions, which is advantageous for environmental and economic reasons. While the specific synthesis of 3-Bromo-7-(methylsulfonyl)quinoline is not detailed in the papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using X-ray crystallography. For instance, the structure of 3-bromomethyl-2-chloro-quinoline was determined to crystallize in the triclinic crystal space group, with specific unit cell parameters and a planar conformation for the pyridine ring . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . This demonstrates the reactivity of bromo-substituted quinolines with carboxylic acids to form fluorescent derivatives, which could be relevant for the analysis of 3-Bromo-7-(methylsulfonyl)quinoline's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of bromine and methylsulfonyl groups in the molecule could affect its boiling point, solubility, and reactivity. The papers provided do not directly discuss the properties of 3-Bromo-7-(methylsulfonyl)quinoline, but they do highlight the importance of substituents on the quinoline core in determining these properties .

Scientific Research Applications

Synthesis and Material Chemistry

3-Bromo-7-(methylsulfonyl)quinoline and its derivatives are extensively used in the field of synthetic and material chemistry. The compound serves as a crucial intermediate in the synthesis of various quinoline derivatives. For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been leveraged as efficient reagents for synthesizing quinolines, showcasing the compound's significance in constructing complex molecular structures under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Additionally, the Friedlander Synthesis of Quinolines, promoted by polymer-bound sulfonic acid, underscores the compound's role in generating structures with enhanced electronic and photonic properties, indicating its potential applications in bioorganic, bioorganometallic processes, and industrial organic chemistry (Maleki, Rezaei Seresht & Ebrahimi, 2015).

Biomedical Applications

3-Bromo-7-(methylsulfonyl)quinoline derivatives exhibit promising biological activities. For instance, novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have been synthesized and demonstrated significant antimicrobial and antimalarial activities, highlighting their potential in medicinal chemistry (Parthasaradhi et al., 2015). Similarly, derivatives like 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide have shown substantial in vitro activity against pathogens significant to veterinary medicine, emphasizing their importance in the development of new therapeutic agents (Dirlam, Presslitz & Williams, 1983).

Material Science and Photonic Applications

The compound's derivatives are also critical in material science and photonics. For example, the synthesis and crystal structure analysis of quinoline derivatives, such as 5-bromo-7-(carboxymethoxy)-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate, reveal their application in forming crystal structures with unique properties. These structures exhibit fluorescence which is pH-dependent, indicating their potential use in sensing and photonics applications (Le et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for the study of 3-Bromo-7-(methylsulfonyl)quinoline and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the importance of quinoline derivatives in medicinal chemistry and drug discovery , these compounds are likely to continue to be a focus of research.

properties

IUPAC Name |

3-bromo-7-methylsulfonylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWBHNPVFBHXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283165 | |

| Record name | Quinoline, 3-bromo-7-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-(methylsulfonyl)quinoline | |

CAS RN |

1956331-49-9 | |

| Record name | Quinoline, 3-bromo-7-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956331-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-bromo-7-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)

![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)

![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)

![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)

![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)